N-[(oxolan-2-yl)methyl]-2-[2-(piperidine-1-carbonyl)morpholin-4-yl]acetamide
Description
N-[(oxolan-2-yl)methyl]-2-[2-(piperidine-1-carbonyl)morpholin-4-yl]acetamide is a complex organic compound that features a morpholine ring, a piperidine ring, and an oxolane ring
Properties
Molecular Formula |
C17H29N3O4 |
|---|---|
Molecular Weight |
339.4 g/mol |
IUPAC Name |
N-(oxolan-2-ylmethyl)-2-[2-(piperidine-1-carbonyl)morpholin-4-yl]acetamide |
InChI |
InChI=1S/C17H29N3O4/c21-16(18-11-14-5-4-9-23-14)13-19-8-10-24-15(12-19)17(22)20-6-2-1-3-7-20/h14-15H,1-13H2,(H,18,21) |
InChI Key |
CGKCBIVGADLHTE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(=O)C2CN(CCO2)CC(=O)NCC3CCCO3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(oxolan-2-yl)methyl]-2-[2-(piperidine-1-carbonyl)morpholin-4-yl]acetamide typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of morpholin-4-yl-acetic acid with oxolan-2-ylmethylamine under controlled conditions to form an intermediate. This intermediate is then reacted with piperidine-1-carbonyl chloride to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(oxolan-2-yl)methyl]-2-[2-(piperidine-1-carbonyl)morpholin-4-yl]acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the carbonyl carbon, using reagents like sodium hydride or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(oxolan-2-yl)methyl]-2-[2-(piperidine-1-carbonyl)morpholin-4-yl]acetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties
Mechanism of Action
The mechanism of action of N-[(oxolan-2-yl)methyl]-2-[2-(piperidine-1-carbonyl)morpholin-4-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- N-methyl-1-(oxolan-2-yl)methanamine
- N-methyl-1-(4-methyl-1,3-thiazol-2-yl)methanamine dihydrochloride
- N-methyl-1-(3-methyl-1H-indol-2-yl)methanamine hydrochloride
Uniqueness
N-[(oxolan-2-yl)methyl]-2-[2-(piperidine-1-carbonyl)morpholin-4-yl]acetamide is unique due to its combination of three distinct ring structures (morpholine, piperidine, and oxolane) within a single molecule. This structural complexity provides it with diverse chemical reactivity and potential for various applications, distinguishing it from other similar compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
